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Compound of Interest

Compound Name: Gratisin

Cat. No.: B1628355 Get Quote

An in-depth exploration of synthetic Gratisin analogs, their biological activities, and the

methodologies for their synthesis and evaluation.

Gratisin, a cyclic dodecapeptide with potent antimicrobial properties, has garnered significant

interest in the scientific community. While naturally occurring variants of Gratisin are not

extensively documented, a substantial body of research has focused on the design and

synthesis of novel analogs with improved therapeutic potential. This guide provides a

comprehensive overview of these synthetic variants, detailing their structure-activity

relationships, the experimental protocols for their creation and assessment, and a visualization

of their proposed mechanism of action.

Quantitative Analysis of Gratisin Analogs
The development of Gratisin analogs has been primarily driven by the goal of enhancing

antimicrobial efficacy while minimizing hemolytic activity, a common challenge with peptide-

based therapeutics. The following tables summarize the quantitative data on the antimicrobial

and hemolytic activities of various synthetic Gratisin derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Gratisin and its Analogs against various

bacterial strains.
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Peptide/Ana
log

S. aureus
FDA 209P

B. subtilis
PCI 219

E. coli NIHJ
P.
aeruginosa
IFO 3080

Reference

Gratisin (GR) 4 2 >128 >128 [1][2]

[Ala¹,¹']-GR 16 8 >128 >128 [1]

[Ala²,²']-GR 64 32 >128 >128 [1]

[Ala³,³']-GR 8 4 >128 >128 [1]

[Ala⁴,⁴']-GR 128 64 >128 >128 [1]

[Ala⁵,⁵']-GR 16 8 >128 >128 [1]

[Lys⁵,⁵']-GR 2 1 16 32 [1]

[Arg⁵,⁵']-GR 2 1 8 16 [1]

[D-Lys⁶,⁶']-

GR
4 2 16 32 [2]

[D-Arg⁶,⁶']-

GR
4 2 8 16 [2]

cyclo(-Val-

Orn-Leu-D-

Phe-Pro-D-

Lys-)₂

2 1 8 16 [3]

MIC values are expressed in μg/mL.

Table 2: Hemolytic Activity of Gratisin and its Analogs.
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Peptide/Analog
Hemolytic Activity (HC₅₀ in
μM)

Reference

Gratisin (GR) 25 [1][2]

[Ala¹,¹']-GR 50 [1]

[Ala²,²']-GR >100 [1]

[Ala³,³']-GR 30 [1]

[Ala⁴,⁴']-GR >100 [1]

[Ala⁵,⁵']-GR 60 [1]

[Lys⁵,⁵']-GR >100 [1]

[Arg⁵,⁵']-GR >100 [1]

[D-Lys⁶,⁶']-GR >100 [2]

[D-Arg⁶,⁶']-GR >100 [2]

HC₅₀ is the concentration of peptide that causes 50% hemolysis of human red blood cells.

Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of Gratisin
analogs, based on established protocols in the field.

Solid-Phase Peptide Synthesis (SPPS) of a Gratisin
Analog
This protocol describes the manual solid-phase synthesis of a cyclic Gratisin analog, for

example, cyclo(-Val-Orn(Boc)-Leu-D-Phe-Pro-D-Lys(Boc)-)₂, using Fmoc/tBu chemistry.

Materials:

Fmoc-Rink Amide resin
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Fmoc-amino acids (Fmoc-Val-OH, Fmoc-Orn(Boc)-OH, Fmoc-Leu-OH, Fmoc-D-Phe-OH,

Fmoc-Pro-OH, Fmoc-D-Lys(Boc)-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-diisopropylethylamine)

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

Solvents: DMF, DCM (dichloromethane), Methanol

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5,

v/v/v)

Diethyl ether (cold)

HPLC grade acetonitrile and water

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

Fmoc Deprotection:

Drain the DMF.

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Amino Acid Coupling:

Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

Add the activated amino acid solution to the resin.

Agitate the mixture for 1-2 hours at room temperature.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat

the coupling step.

Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and

wash the resin as in step 2.

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear

sequence.

Cleavage from Resin and Deprotection of Side Chains:

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and

dry under vacuum.

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

Dry the crude peptide under vacuum.

Cyclization:

Dissolve the linear peptide in a large volume of DMF.

Add a cyclization agent such as HBTU/DIPEA or PyBOP/DIPEA.

Stir the reaction mixture for 24-48 hours at room temperature.

Monitor the cyclization by RP-HPLC.
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Remove the solvent under vacuum.

Purification:

Dissolve the crude cyclic peptide in a suitable solvent (e.g., water/acetonitrile mixture).

Purify the peptide by preparative reverse-phase HPLC.

Lyophilize the pure fractions to obtain the final product.

Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of Gratisin
analogs.

Materials:

96-well microtiter plates

Bacterial strains (e.g., S. aureus, E. coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Peptide stock solutions

Spectrophotometer

Procedure:

Inoculum Preparation:

Culture the bacterial strain overnight on an appropriate agar plate.

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).

Dilute the bacterial suspension in CAMHB to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in the test wells.
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Peptide Dilution:

Prepare a two-fold serial dilution of the peptide in CAMHB in the 96-well plate.

Inoculation:

Add the prepared bacterial inoculum to each well containing the peptide dilutions.

Include a positive control (bacteria with no peptide) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the peptide that completely

inhibits visible growth of the bacteria.

Hemolytic Activity Assay
This protocol describes the method for assessing the hemolytic activity of Gratisin analogs

against human red blood cells (hRBCs).

Materials:

Fresh human red blood cells (hRBCs)

Phosphate-buffered saline (PBS)

96-well V-bottom plates

Triton X-100 (1% v/v in PBS) for positive control

Spectrophotometer

Procedure:

Preparation of hRBC Suspension:

Wash fresh hRBCs three times with PBS by centrifugation.

Prepare a 2% (v/v) suspension of hRBCs in PBS.
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Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

Assay:

Add the hRBC suspension to each well containing the peptide dilutions.

Include a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis) and a

negative control (hRBCs with PBS for 0% hemolysis).

Incubation: Incubate the plate at 37°C for 1 hour.

Measurement:

Centrifuge the plate to pellet the intact RBCs.

Transfer the supernatant to a new flat-bottom 96-well plate.

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release

of hemoglobin.

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis

= [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] *

100

Visualizing the Mechanism of Action
The primary mechanism of action for Gratisin and its analogs is believed to be the disruption of

the bacterial cell membrane. Unlike receptor-mediated signaling pathways, this is a direct

physical process. The following diagram illustrates this proposed mechanism.

Extracellular Space
Bacterial Cell Membrane Cytoplasm

Gratisin Analog

Outer Leaflet (Anionic)
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Click to download full resolution via product page

Caption: Proposed mechanism of action of Gratisin analogs on the bacterial cell membrane.

This guide provides a foundational understanding of the synthetic variants of the Gratisin
peptide. The presented data and protocols are intended to serve as a valuable resource for

researchers in the fields of antimicrobial drug discovery and peptide engineering. Further

research into novel analogs and their mechanisms of action will continue to be a promising

avenue for combating antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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